TAK-041
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Overview
Description
TAK-041 is an orally available, small-molecule agonist of the G-protein-coupled receptor 139 (GPR139). This compound has shown promise in preclinical studies for the treatment of symptoms associated with schizophrenia and other disorders related to social and cognitive dysfunction .
Preparation Methods
The synthesis of TAK-041 involves a series of chemical reactions starting from readily available starting materials. The synthetic route includes the formation of a benzotriazinone core, followed by functionalization to introduce the trifluoromethoxyphenyl and acetamide groups . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods for this compound would likely involve optimization of these synthetic steps to scale up the production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
TAK-041 undergoes several types of chemical reactions, including:
Oxidation: this compound can be hydroxylated on the benzene ring fused to the oxotriazine moiety.
Conjugation: The hydroxylated product can undergo further reactions such as sulfate, glucuronide, and glutathione conjugation. These reactions are important for the metabolism and excretion of the compound.
Reduction: This compound can also undergo oxidative N-dealkylation followed by reduction.
The major products formed from these reactions include hydroxylated derivatives, sulfate and glucuronide conjugates, and cysteine S-conjugates .
Scientific Research Applications
Mechanism of Action
TAK-041 exerts its effects by acting as an agonist of GPR139, an orphan G-protein-coupled receptor highly expressed in the habenula, a brain region associated with mood regulation and social behavior . By activating GPR139, this compound modulates the activity of habenula neurons, leading to changes in neurotransmitter release and neuronal signaling pathways. This mechanism is believed to underlie its therapeutic effects in improving social interaction and cognitive function .
Comparison with Similar Compounds
TAK-041 is unique among GPR139 agonists due to its potent and selective activity, as well as its ability to penetrate the central nervous system . Similar compounds include other GPR139 agonists that have been developed for research purposes, but this compound stands out for its clinical potential and well-characterized pharmacological profile . Other similar compounds include NBI-1065846 and other benzotriazinone-based GPR139 agonists .
Properties
IUPAC Name |
2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O3/c1-11(12-6-8-13(9-7-12)28-18(19,20)21)22-16(26)10-25-17(27)14-4-2-3-5-15(14)23-24-25/h2-9,11H,10H2,1H3,(H,22,26)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGLECLGVQRPPI-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OC(F)(F)F)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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